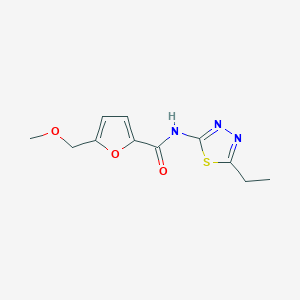

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(methoxymethyl)-2-furamide

説明

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(methoxymethyl)-2-furamide, also known as Furosemide, is a potent diuretic drug that is commonly used to treat conditions such as congestive heart failure, liver disease, and kidney disease. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention. In

科学的研究の応用

Ring Opening Reactions and Derivative Formation

Research by Maadadi, Pevzner, and Petrov (2017) has shown that derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid undergo transformation under the action of bases, leading to the cleavage of the thiadiazole ring and formation of acetylene thiolates. These transformations allow for the creation of stable furan derivatives and thioamides, offering a pathway for synthesizing novel compounds with potential biological activity (Maadadi, Pevzner, & Petrov, 2017).

Fluorescent Dye Synthesis

In the synthesis of fluorescent dyes, N-ethoxycarbonylpyrene- and perylene thioamides serve as building blocks. These compounds, including thioimidate, 4-hydroxythiazolyl, and 4-methoxythiazolyl moieties, exhibit fluorescence across a wide spectrum when dissolved in DMSO solutions. This research by Witalewska, Wrona-Piotrowicz, and Zakrzewski (2019) expands the potential applications of thiadiazole derivatives in materials science, particularly in the development of color-tunable fluorophores (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Antimicrobial Activity

The synthesis of N-heterocyclyl furamide derivatives, including thiadiazolyl and pyridazinyl groups, has demonstrated antibacterial and antifungal properties. Makino's study (1962) on these compounds revealed their efficacy against specific bacteria and fungi, suggesting their potential as antimicrobial agents (Makino, 1962).

Anticancer Evaluation

Tiwari et al. (2017) synthesized a series of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating significant in vitro anticancer activity against various human cancer cell lines. This study highlights the potential of thiadiazole derivatives in developing new anticancer agents (Tiwari et al., 2017).

作用機序

Target of Action

It is known that 1,3,4-thiadiazole derivatives, to which this compound belongs, have been evaluated as potent antimicrobial agents . They are often designed to target and inhibit the growth of various microorganisms, including E. coli, B. mycoides, and C. albicans .

Mode of Action

It can be inferred from the antimicrobial activity of similar 1,3,4-thiadiazole derivatives that these compounds likely interact with key enzymes or proteins in the targeted microorganisms, disrupting their normal functions and leading to their inhibition or death .

Biochemical Pathways

Given its antimicrobial activity, it can be speculated that it interferes with essential biochemical pathways in the targeted microorganisms, such as those involved in cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The result of the compound’s action is the inhibition or death of the targeted microorganisms, as evidenced by its antimicrobial activity . This leads to a decrease in the population of these microorganisms, thereby mitigating the infections they cause.

生化学分析

Biochemical Properties

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including hydrazonoyl halides and potassium thiocyanate, which are involved in the synthesis of thiadiazole derivatives . The compound’s interactions with these biomolecules are primarily based on its ability to form stable complexes, which can inhibit or activate specific biochemical pathways. For instance, it has been shown to exhibit antimicrobial activity by interacting with bacterial enzymes, thereby disrupting their metabolic processes .

Cellular Effects

The effects of N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the growth of certain bacterial cells by interfering with their DNA replication and protein synthesis . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death .

Molecular Mechanism

The molecular mechanism of action of N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide involves its binding interactions with various biomolecules. The compound can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity . It also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to the compound has been associated with sustained antimicrobial activity, although its efficacy may decrease as the compound degrades .

Dosage Effects in Animal Models

The effects of N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits significant antimicrobial and anticancer activities without causing adverse effects . At higher doses, it can induce toxicity, leading to adverse effects such as liver and kidney damage . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as hydrazonoyl halides and potassium thiocyanate, which play a role in its synthesis and metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes, leading to changes in the overall metabolic profile of the cells .

Transport and Distribution

The transport and distribution of N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its localization .

Subcellular Localization

The subcellular localization of N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-(methoxymethyl)furan-2-carboxamide is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biochemical activity .

特性

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(methoxymethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-3-9-13-14-11(18-9)12-10(15)8-5-4-7(17-8)6-16-2/h4-5H,3,6H2,1-2H3,(H,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNKEFVUWOOUDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

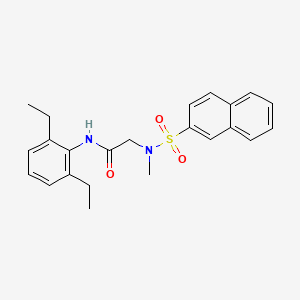

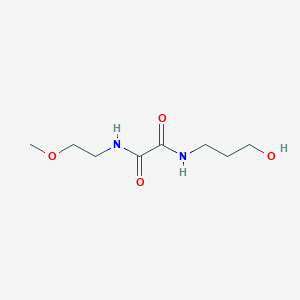

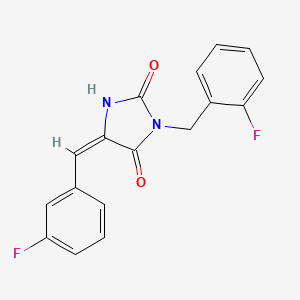

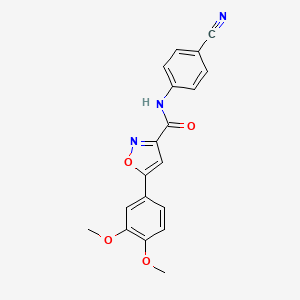

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,6-dichlorobenzyl)-4-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}piperazine](/img/structure/B4625416.png)

![3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B4625437.png)

![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)

![2-[1-(3-methylbutyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol](/img/structure/B4625475.png)

![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4625496.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)